(2S)-2-amino-6-(propanoylamino)hexanoic acid
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Description
(2S)-2-amino-6-(propanoylamino)hexanoic acid, or 2APA, is an organic compound that is gaining popularity in the scientific research community due to its diverse applications and biochemical effects. This amino acid is a derivative of the amino acid L-glutamic acid and is also known as 2-amino-hexanoic acid or 2AHA. 2APA has been studied for its potential therapeutic uses, as well as its potential to be used in laboratory experiments.
Scientific Research Applications
Corrosion Inhibition
Schiff's bases derived from lysine and aromatic aldehydes, including derivatives of (2S)-2-amino-6-(propanoylamino)hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their adsorption on metal surfaces, show significant inhibition efficiency, pointing towards their application in corrosion protection (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Structural Element in Chemical Synthesis
The hydrophobic and flexible structure of 6-aminohexanoic acid, a close relative of (2S)-2-amino-6-(propanoylamino)hexanoic acid, plays a crucial role in the chemical synthesis of modified peptides and in the production of polyamide synthetic fibers. It is often used as a linker in biologically active structures, showcasing its versatility as a building block in material science and biochemical synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzymatic Acylation
Enzymatic acylation studies involving bifunctional molecules with both amino and hydroxyl functions, resembling the structure of (2S)-2-amino-6-(propanoylamino)hexanoic acid, have demonstrated the potential for selective synthesis of complex organic molecules. This research highlights the enzyme-catalyzed processes' efficiency in producing specific acylated products, important for pharmaceutical and chemical industries (Husson, Garcia-Matilla, Humeau, Chevalot, Fournier, & Marc, 2010).
properties
IUPAC Name |
(2S)-2-amino-6-(propanoylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANIHQHQYUJPY-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173424 |
Source
|
Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-6-(propanoylamino)hexanoic acid | |
CAS RN |
1974-17-0 |
Source
|
Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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